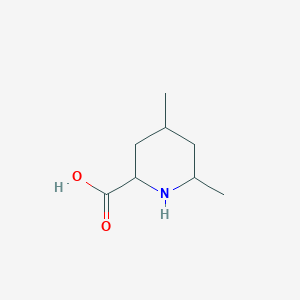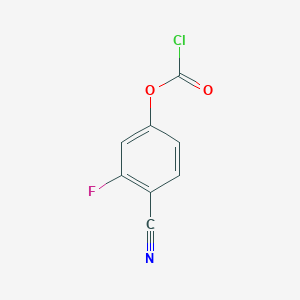
4-Cyano-3-fluorophenyl chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-3-fluorophenyl chloroformate is a chemical compound with the molecular formula C8H3ClFNO2. It is known for its applications in organic synthesis, particularly in the formation of various derivatives. The compound is characterized by the presence of a cyano group, a fluorine atom, and a chloroformate group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl chloroformate typically involves the reaction of 4-cyano-3-fluoroaniline with phosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:
4-Cyano-3-fluoroaniline+Phosgene→4-Cyano-3-fluorophenyl chloroformate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with stringent safety measures due to the use of phosgene, a highly toxic reagent. The process includes steps such as:
Reactor Setup: A reactor equipped with cooling and ventilation systems.
Reaction Control: Monitoring temperature and pressure to maintain optimal reaction conditions.
Purification: The crude product is purified using techniques like distillation or recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyano-3-fluorophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: Reacts with water to form 4-cyano-3-fluorophenol and carbon dioxide.
Common Reagents and Conditions
Amines: Reaction with primary or secondary amines under mild conditions to form carbamates.
Alcohols: Reaction with alcohols in the presence of a base to form carbonates.
Thiols: Reaction with thiols to form thiocarbonates.
Major Products
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-Cyano-3-fluorophenyl chloroformate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Cyano-3-fluorophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenyl chloroformate: Similar structure but lacks the cyano group.
4-Cyano-3-fluorophenyl isocyanate: Contains an isocyanate group instead of a chloroformate group.
4-Cyano-3-fluorophenyl acetate: Contains an acetate group instead of a chloroformate group.
Uniqueness
4-Cyano-3-fluorophenyl chloroformate is unique due to the presence of both a cyano group and a chloroformate group on the phenyl ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C8H3ClFNO2 |
|---|---|
Molekulargewicht |
199.56 g/mol |
IUPAC-Name |
(4-cyano-3-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C8H3ClFNO2/c9-8(12)13-6-2-1-5(4-11)7(10)3-6/h1-3H |
InChI-Schlüssel |
KXFKBPWCMMWBCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OC(=O)Cl)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


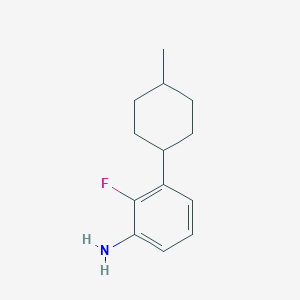
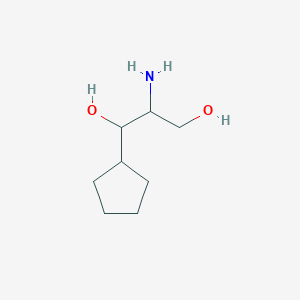

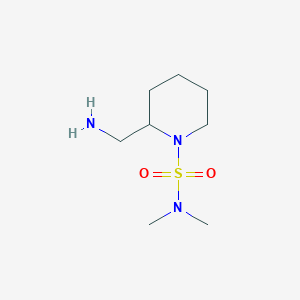
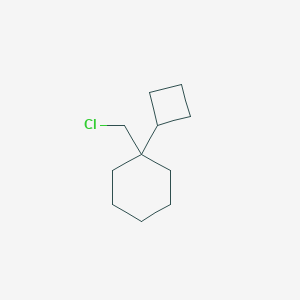
amine](/img/structure/B13225090.png)
amine](/img/structure/B13225096.png)
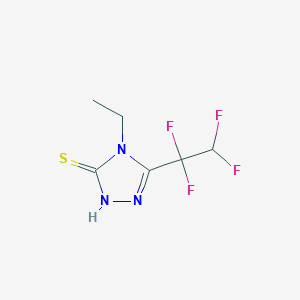

![6-Cyclohexyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13225123.png)
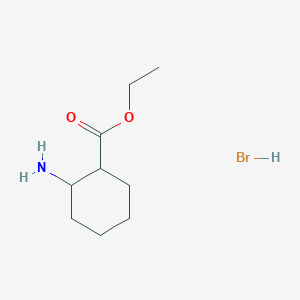
![(3-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13225141.png)
